4-(Phenylthio)-2(5H)-furanone

Vue d'ensemble

Description

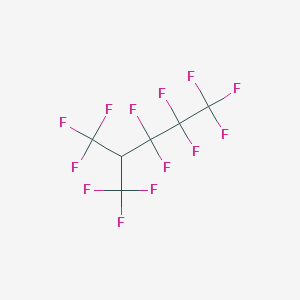

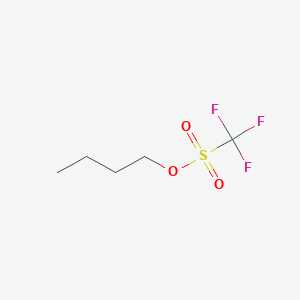

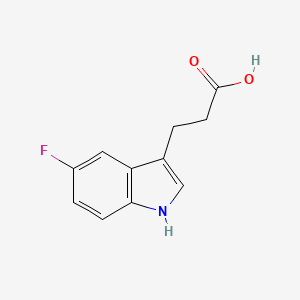

4-(Phenylthio)-2(5H)-furanone is a chemical compound that belongs to the class of organic compounds known as furanones. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a lactone moiety, which is a cyclic ester. The presence of the phenylthio group suggests potential applications in various chemical reactions and possibly in the synthesis of flavor compounds or pharmaceuticals .

Synthesis Analysis

The synthesis of substituted 2(5H)-furanones, including those with a phenylthio group, can be achieved through several methods. One approach involves the reaction of dianions of (phenylthio)acetic acid with epoxides, followed by oxidation and pyrolysis to yield various substituted furanones . Another method includes the transformation of alkyl esters of 4-oxo-3-phenylthioalkanoic acids into substituted 4-phenylthio-2(5H)-furanones using p-toluene sulfonic acid or organometallic reagents . These methods provide a general framework for the synthesis of a wide range of furanones with different substituents.

Molecular Structure Analysis

The molecular structure of furanones, including those substituted with a phenylthio group, can be complex due to the potential for various isomers and derivatives. X-ray single-crystal diffraction studies have been used to establish the structures of related compounds, such as 4-halo-5-hydroxyfuran-2(5H)-ones . Additionally, theoretical studies using density functional theory (DFT) have been conducted to investigate the reaction mechanisms and molecular structures of similar furanones .

Chemical Reactions Analysis

Furanones can undergo a variety of chemical reactions due to their reactive sites. For instance, they can participate in condensation reactions with aromatic aldehydes or phthalic anhydride to yield 3-arylidenefuranone derivatives9. They can also react with nucleophilic and electrophilic reagents, leading to the formation of amides, isothiazolones, and other heterocyclic compounds9. The presence of the phenylthio group in 4-(Phenylthio)-2(5H)-furanone may influence its reactivity and the types of reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Phenylthio)-2(5H)-furanone would be influenced by its functional groups. While specific data on this compound is not provided, related furanones have been shown to produce complex mixtures of volatile compounds when reacted with cysteine or hydrogen sulfide, which are relevant to the flavor of roasted foods . The phenylthio group could also impart specific electronic and steric effects, affecting the compound's boiling point, solubility, and stability.

Applications De Recherche Scientifique

Synthesis Methods

Several studies have developed efficient synthesis methods for furanone derivatives. For instance, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids has been used to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones, with the structures confirmed by X-ray single-crystal diffraction (Ma, Wu, & Shi, 2004). Another approach involves the conjugate addition reactions of thionucleophiles to 2(5H)-furanones, yielding new 4-thio-4,5-dihydro-2(3H)-furanones (Busqué et al., 2004).

Chemical Transformations

Chemical transformations of furanone derivatives have been extensively studied. 3-Phenylthio-5-aryl-2(3H)-furanones, prepared from 2-phenylthio-3-aroylpropionic acids, can be converted into a variety of nitrogen- and sulfur-containing heterocycles, showcasing the versatility of furanones as synthetic intermediates (Youssef et al., 2007).

Antitumor Activities

The antitumor activities of novel 2(5H)-furanone derivatives containing dithiocarbamate have been investigated, demonstrating the potential biological applications of these compounds. For instance, specific derivatives exhibited significant inhibition activities against certain cancer cell lines, highlighting the therapeutic potential of furanone derivatives (Li Tian-ca, 2014).

Antioxidant and Anti-inflammatory Agents

Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds, particularly those with specific substitution patterns, have shown significant biological activities, suggesting their utility in treating inflammatory diseases and conditions related to oxidative stress (Weber et al., 2002).

Liquid Crystal Applications

2(5H)-furanone derivatives have also found applications in the field of liquid crystals. A study designed and synthesized furanone liquid-crystal compounds based on natural molecules and biphenyl derivatives, exploring the potential of 2(5H)-furanones in this domain (Luo et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

3-phenylsulfanyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRLKSIDKBTDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451249 | |

| Record name | 4-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylthio)-2(5H)-furanone | |

CAS RN |

57061-30-0 | |

| Record name | 4-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

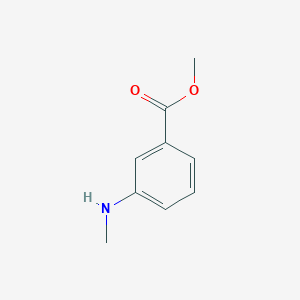

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)